4-(4-Chlorobutyl-d6)pyridine

Stable Isotope Labeling Mass Spectrometry Internal Standard

LC-MS/MS quantification of Tirofiban requires a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ion suppression. 4-(4-Chlorobutyl-d6)pyridine is the essential deuterated starting material for Tirofiban-d6 synthesis. • +6 Da mass shift enables baseline analyte-IS separation in triple quadrupole MS • Supports validated LLOQ of 0.4 ng/mL (RSD 7%) in clinical plasma assays • Also serves as SIL-IS precursor for Tirofiban Impurity B per ICH Q3A/Q3B

Molecular Formula C₉H₆D₆ClN
Molecular Weight 175.69
Cat. No. B1161995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorobutyl-d6)pyridine
Molecular FormulaC₉H₆D₆ClN
Molecular Weight175.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorobutyl-d6)pyridine (CAS 2732863-06-6): Stable-Isotope Labeled Intermediate for Tirofiban-d6 Internal Standard Preparation


4-(4-Chlorobutyl-d6)pyridine is a deuterium-labeled pyridine derivative in which six hydrogen atoms of the butyl group are replaced by deuterium, yielding a molecular formula of C₉H₆D₆ClN and a molecular weight of 175.69 g/mol [1]. It is classified as a stable isotope-labeled (SIL) intermediate and reference standard, with its non-deuterated counterpart being 4-(4-chlorobutyl)pyridine (CAS 5264-17-5, MW 169.65 g/mol) [2]. The primary documented application is as a key intermediate in the synthesis of Tirofiban-d6, the deuterated analog of the GPIIb/IIIa receptor antagonist Tirofiban, which itself is employed as an internal standard for LC-MS/MS quantification of Tirofiban in biological matrices [1] [3].

Why 4-(4-Chlorobutyl-d6)pyridine Cannot Be Replaced by the Non-Deuterated Analog or Other Alkylpyridines in Quantitative LC-MS/MS Workflows


In quantitative LC-MS/MS bioanalysis, regulatory guidance from bodies such as the FDA emphasizes the use of stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects, ion suppression, and variable extraction recovery [1]. The non-deuterated analog, 4-(4-chlorobutyl)pyridine (MW 169.65), is indistinguishable from the target analyte in the mass spectrometer, rendering it useless as an internal standard for the compound it is meant to quantify. Other structural analogs (e.g., 4-(4-chlorobutyl)pyridine hydrochloride or simple pyridine derivatives) lack the near-identical physicochemical behavior required to co-elute with the analyte under reversed-phase LC conditions, leading to differential ion suppression and quantitative bias [2]. Only the deuterated form provides the requisite +6 Da mass shift to separate analyte and internal standard signals in the mass spectrum while maintaining practically identical chromatographic retention, extraction recovery, and ionization response [3].

4-(4-Chlorobutyl-d6)pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Mass Shift: +6 Da Separation from the Non-Deuterated Analog Enables Unambiguous MS Discrimination

4-(4-Chlorobutyl-d6)pyridine possesses a molecular weight of 175.69 g/mol, representing a +6.04 Da mass increase over the non-deuterated 4-(4-chlorobutyl)pyridine (MW 169.65 g/mol) [1] [2]. This 3.6% mass difference exceeds the natural isotopic abundance envelope of the non-deuterated compound, ensuring that the internal standard signal appears in a clean region of the mass spectrum with no cross-talk between the analyte and IS channels [3]. The +6 Da shift, achieved through hexadeuteration of the butyl chain (positions 2,2,3,3,4,4), is substantially larger than the +1 Da per carbon achievable with 13C-labeling, providing superior signal separation in unit-resolution quadrupole instruments.

Stable Isotope Labeling Mass Spectrometry Internal Standard

Synthesis Pathway Specificity: Exclusive Intermediate for Tirofiban-d6 vs. Non-Deuterated Intermediate for Tirofiban

4-(4-Chlorobutyl-d6)pyridine is the documented intermediate specifically required for the synthesis of Tirofiban-d6, the deuterium-labeled analog of the antithrombotic drug Tirofiban [1] [2]. In contrast, the non-deuterated 4-(4-chlorobutyl)pyridine (or its hydrochloride salt, CAS 149463-65-0, known as Tirofiban Impurity B) is the intermediate used in the synthesis of unlabeled Tirofiban . The deuterated intermediate preserves the isotopic label through the multi-step synthesis to yield Tirofiban-d6, which subsequently serves as the SIL-IS for Tirofiban quantification in human plasma by LC-MS/MS, enabling a lower limit of quantification (LLOQ) of 0.4 ng/mL with a relative standard deviation of 7% [3].

Pharmaceutical Intermediate Deuterated Drug Synthesis Tirofiban

Matrix Effect Compensation: Class-Level Evidence That Deuterated Internal Standards Reduce Quantitative Bias to ≤25% vs. >60% Without Correction

While direct matrix effect data for 4-(4-Chlorobutyl-d6)pyridine are not publicly available, class-level evidence from a controlled UHPLC-MS/MS study of 59 pesticides and 5 mycotoxins across four cannabis matrices demonstrated that direct calibration based on analyte peak areas produced RSDs exceeding 50% and accuracy deviations over 60%. When analyte responses were normalized to their corresponding deuterated internal standards, accuracy improved to within 25% and RSDs dropped below 20% for all analytes [1]. This class-level inference is directly applicable to deuterated pyridine derivatives used as SIL-IS in complex biological matrices.

Matrix Effect Ion Suppression Isotope Dilution Method Validation

Isotopic Purity Specification: ≥95% Chemical Purity with Hexadeuteration Enables Reliable Reference Standard Use

4-(4-Chlorobutyl-d6)pyridine is supplied with a chemical purity specification of ≥95%, with the deuterium label specifically incorporated at six defined positions of the butyl chain (4-(4-Chlorobutyl-2,2,3,3,4,4-d6)pyridine) [1] . This differentiates it from non-deuterated 4-(4-chlorobutyl)pyridine, which is typically supplied at 90-95% purity . More critically, the positional specification of deuteration (all six positions on the butyl chain) distinguishes it from randomly deuterated or partially deuterated analogs (e.g., pyridine-d5, which labels the aromatic ring), ensuring that the label resides on the fragment that remains structurally intact through the Tirofiban synthesis pathway.

Isotopic Purity Reference Standard Quality Control

Deuterium Isotope Effect on Chromatographic Retention: Potential Retention Time Shift Relative to 13C-Labeled Alternatives

A well-characterized class-level phenomenon is that deuterated internal standards can exhibit a slight chromatographic retention time shift compared to their non-deuterated analytes due to the deuterium isotope effect on hydrophobicity. In a systematic comparison of deuterated (²H) vs. non-deuterated (¹³C and ¹⁵N) SIL-IS for urinary biomarker quantification by LC-ESI-MS/MS, deuterated 2MHA-[²H₇] generated negatively biased results of −38.4% versus 2MHA-[¹³C₆], which showed no significant bias [1]. This bias was attributed to differential ion suppression arising from the retention time shift of the deuterated IS relative to the analyte. For 4-(4-Chlorobutyl-d6)pyridine, the hexadeuteration of the butyl chain may introduce a similar retention shift under reversed-phase conditions, making it critical for method developers to verify co-elution prior to assay validation.

Chromatographic Resolution Isotope Effect Method Robustness

High-Value Application Scenarios for 4-(4-Chlorobutyl-d6)pyridine Based on Quantitative Differentiation Evidence


Synthesis of Tirofiban-d6 for Use as an Internal Standard in Clinical Pharmacokinetic Studies

4-(4-Chlorobutyl-d6)pyridine serves as the essential starting material for the multi-step synthesis of Tirofiban-d6, which is subsequently employed as a stable isotope-labeled internal standard for the LC-MS/MS quantification of Tirofiban in human plasma. The demonstrated LLOQ of 0.4 ng/mL (RSD 7%) in validated clinical assays relies on the +6 Da mass shift provided by the hexadeuteration initiated from this intermediate [1]. This application supports therapeutic drug monitoring and pharmacokinetic studies in patients receiving Aggrastat (tirofiban hydrochloride) for acute coronary syndromes.

Impurity Profiling and Reference Standard for Tirofiban Quality Control

As the deuterated analog of Tirofiban Impurity B (4-(4-chlorobutyl)pyridine hydrochloride, CAS 149463-65-0), this compound can serve as a SIL-IS for quantifying the corresponding non-deuterated impurity in Tirofiban drug substance and finished product. In the context of ICH Q3A/Q3B impurity guidelines, using a deuterated internal standard enables accurate quantification of process impurities at levels well below the 0.10% identification threshold, with deuterated IS normalization shown to improve accuracy to within ±25% and reduce RSDs below 20% even in complex sample matrices [2].

Method Development and Validation for Bioanalytical LC-MS/MS Assays Requiring SIL-IS

For laboratories developing de novo LC-MS/MS methods for Tirofiban or structurally related GPIIb/IIIa antagonists, 4-(4-Chlorobutyl-d6)pyridine provides the synthetic gateway to the required deuterated internal standard. The +6 Da mass shift ensures signal separation in unit-resolution triple quadrupole instruments, while the class-level evidence of matrix effect compensation (accuracy improvement from >60% deviation to within ±25%) supports regulatory method validation per FDA and EMA bioanalytical method validation guidelines [2]. Care must be taken to assess potential deuterium isotope effects on chromatographic retention, as class-level data indicate that deuterated ISs may exhibit slight retention time shifts that can introduce quantitative bias if not properly characterized [3].

Stable Isotope-Labeled Building Block for Custom Deuterated Pyridine Derivative Synthesis

Beyond Tirofiban applications, 4-(4-Chlorobutyl-d6)pyridine functions as a versatile deuterated molecular building block for the synthesis of other labeled pyridine-containing compounds. The alkyl chloride functionality enables further derivatization through nucleophilic substitution, while the pyridine nitrogen allows for quaternization or coordination chemistry . The defined hexadeuteration of the butyl chain ensures label stability through subsequent synthetic steps, distinguishing it from ring-deuterated pyridine analogs where the label may be more susceptible to exchange or metabolic loss.

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